4-Ethyl-1-naphthoic acid
Overview
Description
4-Ethyl-1-naphthoic acid is an organic compound with the molecular formula C₁₃H₁₂O₂. It is a derivative of naphthalene, characterized by the presence of an ethyl group at the fourth position and a carboxylic acid group at the first position on the naphthalene ring. This compound is known for its applications in the preparation of antimalarial compounds and exhibits some plant-growth activity .
Mechanism of Action
Target of Action
It has been used in the preparation of antimalarial compounds and has shown to have plant-growth activity .
Biochemical Pathways
These organisms can metabolize these compounds through various metabolic routes, leading to a variety of downstream effects .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Ethyl-1-naphthoic acid are not well-studied. It is known that this compound is involved in various biochemical reactions. Unfortunately, specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet identified .
Cellular Effects
It is known that the compound has plant-growth activity , suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-naphthoic acid can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-ethyl-1-naphthyl ketone is reacted with carbon dioxide in the presence of a catalyst such as aluminum chloride to yield this compound .
Another method involves the reaction of 4-bromo-1-naphthyl ethyl ketone with trimethyl orthoformate in the presence of a catalyst like p-toluenesulfonic acid. The resulting product is then treated with n-butyllithium and carbon dioxide, followed by acidification to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed:
Oxidation: Naphthoic acid derivatives.
Reduction: 4-Ethyl-1-naphthyl alcohol.
Substitution: Halogenated naphthoic acids.
Scientific Research Applications
4-Ethyl-1-naphthoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its use in the development of new drugs, particularly antimalarial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Naphthoic acid
- 2-Naphthoic acid
- 4-Methyl-1-naphthoic acid
Comparison: 4-Ethyl-1-naphthoic acid is unique due to the presence of the ethyl group at the fourth position, which imparts distinct chemical and biological properties compared to its analogs. For instance, 4-Methyl-1-naphthoic acid has a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity. The ethyl group in this compound enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .
Properties
IUPAC Name |
4-ethylnaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFCGQDMWZGHOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325055 | |
Record name | 4-Ethyl-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91902-58-8 | |
Record name | 91902-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethyl-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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